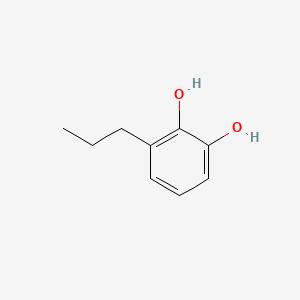![molecular formula C19H16N4O5 B1228236 1-(1-Naphthalenyl)-3-[[2-(2-nitrophenoxy)-1-oxoethyl]amino]urea](/img/structure/B1228236.png)
1-(1-Naphthalenyl)-3-[[2-(2-nitrophenoxy)-1-oxoethyl]amino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-naphthalenyl)-3-[[2-(2-nitrophenoxy)-1-oxoethyl]amino]urea is a C-nitro compound and an aromatic ether.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
Synthesis and Activity of 3-Alkyl Ureas
- A study by Chalina and Chakarova (1998) explored the synthesis of various 3-alkyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)ureas, finding that some compounds exhibited significant hypotensive and antiarrhythmic activities in rats (Chalina & Chakarova, 1998).
Anticancer Potential of Nitroaromatics
- Research by Shabbir et al. (2015) synthesized nitroaromatic compounds like 1-(4-nitrophenoxy) naphthalene and showed their significant antitumor activity and potential as anticancer drugs (Shabbir et al., 2015).
Heterocyclic Ureas in Structural Studies
- Corbin et al. (2001) conducted conformational studies on heterocyclic ureas and found they form multiply hydrogen-bonded complexes, useful in self-assembly and mimicking peptide transitions (Corbin et al., 2001).
Biological and Environmental Applications
Biomarkers of Traffic-Related Pollutants
- Gong et al. (2015) studied metabolites like 1- and 2-nitro-naphthalene as biomarkers for exposure to traffic-related pollutants (Gong et al., 2015).
Urea-Based Fluorescent Sensors
- Tayade et al. (2014) developed a urea-linked dipodal naphthalene-based fluorescent receptor, effective in detecting Hg(2+) ions and applicable in live cell imaging and water sample analysis (Tayade et al., 2014).
Antimicrobial and Antioxidant Activities
- Ismail et al. (2015) synthesized aromatic amines such as 2-(4-aminophenoxy) naphthalene and demonstrated significant antimicrobial and antioxidant capabilities, suggesting their potential as cancer chemopreventive agents (Ismail et al., 2015).
Eigenschaften
Produktname |
1-(1-Naphthalenyl)-3-[[2-(2-nitrophenoxy)-1-oxoethyl]amino]urea |
|---|---|
Molekularformel |
C19H16N4O5 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
1-naphthalen-1-yl-3-[[2-(2-nitrophenoxy)acetyl]amino]urea |
InChI |
InChI=1S/C19H16N4O5/c24-18(12-28-17-11-4-3-10-16(17)23(26)27)21-22-19(25)20-15-9-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,21,24)(H2,20,22,25) |
InChI-Schlüssel |
OUPAOZBBESVOIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NNC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



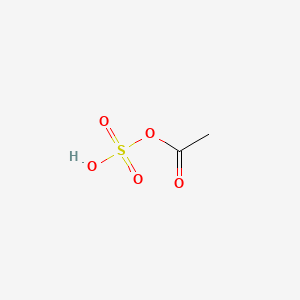
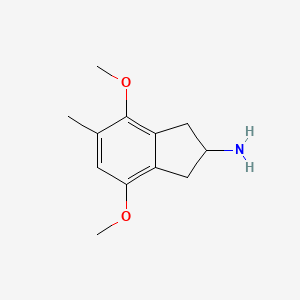
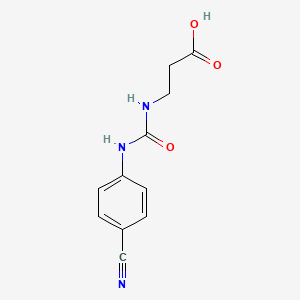
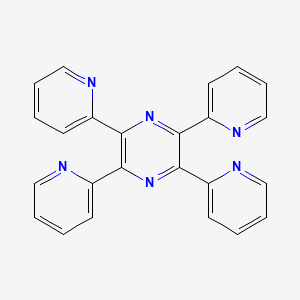
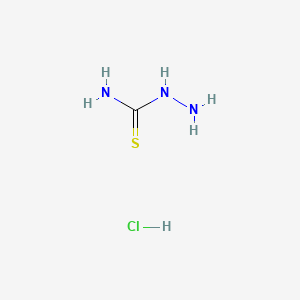
![1-methyl-4-[(E)-4-(4-methylphenyl)hex-3-en-3-yl]benzene](/img/structure/B1228163.png)
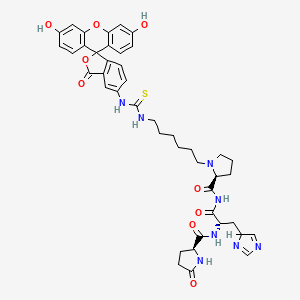
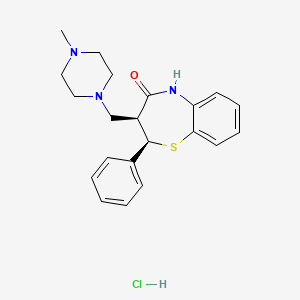
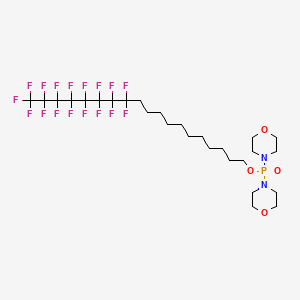
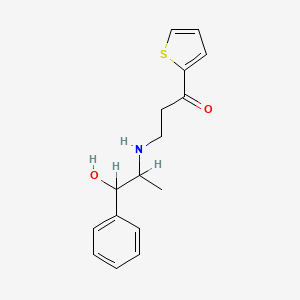
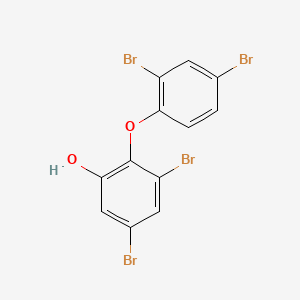
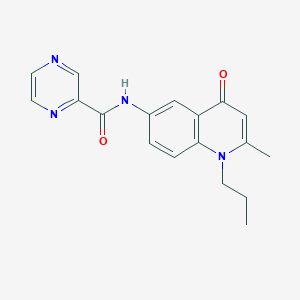
![2-[[2-[3-(1-azepanylsulfonyl)-4-methylanilino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B1228175.png)
